molecular formula C15H11F3N2O2 B1192834 Manitimus CAS No. 185915-33-7

Manitimus

Cat. No. B1192834
M. Wt: 308.2602
InChI Key: IRELROQHIPLASX-SEYXRHQNSA-N
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Description

Manitimus (also known as FK778) is a synthetic malononitrilamide (MNA) that has been demonstrated to have both immunosuppressive and anti-proliferative activities . It is a novel compound with multiple mechanisms of action and is efficacious, well tolerated, and safe in kidney transplant patients .


Molecular Structure Analysis

Manitimus has a molecular formula of C15H11F3N2O2 . Its average mass is 308.26 Da and its monoisotopic mass is 308.077262091 Da . Unfortunately, the specific structural details or 3D structure of Manitimus are not provided in the available sources.

Scientific Research Applications

  • Renal Transplantation : A multicenter phase II study compared different concentration-controlled ranges of FK778 (manitimus) with mycophenolate mofetil (MMF) in renal transplantation. The study involved 364 patients who were randomized to receive either high, mid, or low-level FK778 or MMF, all in combination with tacrolimus and corticosteroids. Results showed that efficacy was similar between the low-level FK778 and MMF groups. However, increased FK778 exposure was poorly tolerated and did not improve efficacy (Wlodarczyk et al., 2012).

properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELROQHIPLASX-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FK778 exerts its immunosuppressive activity at the molecular level via the suppression of de-novo pyrimidine biosynthesis, inhibiting the action of dihydroorotate dehydrogenase, an enzyme critical in the process, and consequently inhibiting cell proliferation.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Manitimus

CAS RN

185915-33-7, 202057-76-9
Record name FK 778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANITIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
52
Citations
Z Wlodarczyk, Y Vanrenterghem, BK Krämer… - BMC nephrology, 2012 - Springer
Background This multicenter phase II study in renal transplantation compared 3 concentration-controlled ranges of FK778 (manitimus) with mycophenolate mofetil (MMF) both given …
Number of citations: 10 link.springer.com
J Langrehr, O Boillot, J Pirenne, E Varo… - Liver …, 2006 - journals.lww.com
Aims: To present the final results of an international trial evaluating the safety and efficacy of FK778 adjunctive therapy in combination with tacrolimus and corticosteroids in liver …
Number of citations: 1 journals.lww.com
B Otarigho - F1000Research, 2019 - f1000research.com
… These compounds include the approved drugs manitimus, capecitabine, brequinar analog … for the treatment of other diseases, and manitimus, which is still at the investigational phase. …
Number of citations: 2 f1000research.com
A Baroja-Mazo, B Revilla-Nuin, P Ramírez… - World journal of …, 2016 - ncbi.nlm.nih.gov
Mammalian target of rapamycin, also known as mechanistic target of rapamycin (mTOR) is a protein kinase that belongs to the PI3K/AKT/mTOR signaling pathway, which is involved in …
Number of citations: 66 www.ncbi.nlm.nih.gov
SW Jones, SL Penman, NS French, BK Park… - Toxicology in Vitro, 2021 - Elsevier
Inhibition of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzymatic step in de novo pyrimidine synthesis, has broad immunosuppressive effects in vivo and shows promise …
Number of citations: 9 www.sciencedirect.com
G Basse, C Mengelle, N Kamar, J Guitard… - Transplantation …, 2007 - Elsevier
… The remaining 25 patients were included in 2 dummy, clinical, double-blind trials based on anticalcineurin agents with either manitimus or MMF (n = 7), or fingolimus or MMF (n = 18). …
Number of citations: 49 www.sciencedirect.com
O Unsal Tan, M Zengin - Archiv der Pharmazie, 2022 - Wiley Online Library
Acrylonitrile is a fascinating scaffold widely found in many natural products, drugs, and drug candidates with various biological activities. Several drug molecules such as entacapone, …
Number of citations: 7 onlinelibrary.wiley.com
SW Jones, SL Penman, NS French, BK Park… - mapksignals.com
Inhibition of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzymatic step in de novo pyrimidine synthesis, has broad immunosuppressive effects in vivo and shows promise …
Number of citations: 0 mapksignals.com
OF Cook - Science, 1935 - science.org
… On a broad open "common" near Mandeville, Jamaica, I foundPhotinus manitimus abundant during the latter part of February and the early part of March, 1931. I was told that …
Number of citations: 2 www.science.org
X Zhou, K Gou, J Xu, L Jian, Y Luo, C Li… - Journal of Medicinal …, 2023 - ACS Publications
As a key rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides, human dihydroorotate dehydrogenase (hDHODH) is considered a known target for the treatment of …
Number of citations: 3 pubs.acs.org

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